2-Hydrazino-4-methyl-1H-benzimidazole

Catalog No.
S3436195
CAS No.
63503-83-3
M.F
C8H10N4
M. Wt
162.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydrazino-4-methyl-1H-benzimidazole

CAS Number

63503-83-3

Product Name

2-Hydrazino-4-methyl-1H-benzimidazole

IUPAC Name

(4-methyl-1H-benzimidazol-2-yl)hydrazine

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C8H10N4/c1-5-3-2-4-6-7(5)11-8(10-6)12-9/h2-4H,9H2,1H3,(H2,10,11,12)

InChI Key

QCSSNYNZFSNIFZ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)NC(=N2)NN

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)NN

2-Hydrazino-4-methyl-1H-benzimidazole is a compound characterized by its unique structure, which includes a hydrazine functional group attached to a benzimidazole moiety. The benzimidazole core is a bicyclic structure composed of a fused benzene and imidazole ring, making it significant in various chemical and biological applications. This compound has garnered attention due to its potential therapeutic properties and versatility in

The chemical reactivity of 2-hydrazino-4-methyl-1H-benzimidazole is notable for its ability to form hydrazones and other derivatives through condensation reactions. For instance, it can react with aldehydes to produce hydrazones, which are characterized by the formation of an azomethine bond (C=N). The reaction typically involves the following general scheme:

  • Condensation with Aldehyde:
    RCHO+2 Hydrazino 4 methyl 1H benzimidazoleHydrazone\text{RCHO}+\text{2 Hydrazino 4 methyl 1H benzimidazole}\rightarrow \text{Hydrazone}
  • Radical Scavenging Activity: The compound exhibits radical scavenging properties, indicating its potential in antioxidant applications. Computational studies suggest multiple reaction sites for hydrogen atom transfer, enhancing its reactivity and versatility in radical chemistry .

Research indicates that 2-hydrazino-4-methyl-1H-benzimidazole possesses significant biological activities, including antibacterial and antiparasitic properties. These activities are attributed to the compound's ability to interact with biological macromolecules, potentially disrupting cellular processes in pathogens. For example, derivatives of benzimidazole have shown effectiveness against various bacterial strains and parasites, highlighting their potential as therapeutic agents .

The synthesis of 2-hydrazino-4-methyl-1H-benzimidazole can be accomplished through several methods:

  • Condensation Reaction: A common method involves the condensation of 4-methyl-1H-benzimidazole with hydrazine hydrate under acidic or basic conditions. This reaction typically requires heating and can be performed in solvents such as ethanol or water.
  • Alternative Routes: Other synthetic pathways may involve the use of different starting materials or catalysts to optimize yield and purity. For example, using carbon disulfide and potassium hydroxide in the presence of hydrazine can lead to various derivatives .

The applications of 2-hydrazino-4-methyl-1H-benzimidazole extend across multiple fields:

  • Pharmaceuticals: Its antibacterial and antiparasitic properties make it a candidate for drug development.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
  • Material Science: Its unique chemical structure allows for incorporation into polymers or other materials for enhanced properties.

Interaction studies have revealed that 2-hydrazino-4-methyl-1H-benzimidazole interacts with various biological targets, including enzymes and receptors involved in disease processes. These interactions can lead to inhibition or modulation of biological pathways, suggesting its utility in therapeutic contexts. Additionally, studies on its radical scavenging capabilities indicate potential protective effects against oxidative stress in biological systems .

Several compounds share structural similarities with 2-hydrazino-4-methyl-1H-benzimidazole, each possessing unique properties:

Compound NameStructure TypeNotable Properties
1H-BenzimidazoleBenzimidazoleAntimicrobial activity
2-MethylbenzimidazoleBenzimidazoleAnticancer properties
Benzimidazole-2-thioneThione derivativeAntiparasitic activity
5-MethylbenzimidazoleMethylated derivativeEnhanced solubility

Uniqueness: The presence of the hydrazino group in 2-hydrazino-4-methyl-1H-benzimidazole differentiates it from other benzimidazoles, contributing to its unique reactivity and biological activity.

Diazotization-Reduction Pathways

The foundational synthesis of 2-hydrazino-4-methyl-1H-benzimidazole involves sequential diazotization and reduction of 4-methyl-2-aminobenzothiazole. As demonstrated in patent CN115197166A, treatment with sodium nitrite under acidic conditions (0-5°C) generates the diazonium intermediate, which undergoes reduction using sulfites or stannous chloride-HCl systems. Potassium sulfite reduction at 90-95°C achieves 83% yield with 98.5% purity, while stannous chloride in HCl yields 92% product at comparable purity. This method circumvents toxic hydrazine hydrate through in situ hydrazine generation.

Table 1: Comparative reduction efficiencies for 2-hydrazino-4-methyl-1H-benzimidazole synthesis

Reducing AgentTemperature (°C)Yield (%)Purity (%)
K₂SO₃90-958398.5
SnCl₂/HCl0-59299.2

Thiourea Cyclization Strategies

A photochemical approach developed by Nature enables one-pot synthesis from o-phenylenediamine derivatives. The process combines N-alkylation, thiourea formation with isothiocyanates, and visible light-mediated cyclodesulfurization (λ = 450 nm). This catalyst-free method achieves 92% yield across 69 substrates, demonstrating exceptional functional group tolerance. The reaction proceeds through a radical mechanism, as evidenced by light on/off experiments and radical trapping studies.

Hydrazone Formation Dynamics

Condensation of benzimidazole hydrazines with carbonyl compounds remains pivotal. Research in Macedonian Journal of Chemistry details the reaction of 2-[(2-thionyl)acetyl]benzimidazole with hydrazine hydrate, producing pyrazolyl (7) and hydrazino (8) derivatives in acetic acid. IR spectroscopy confirms hydrazone formation through C=N stretches at 1600-1620 cm⁻¹ and N-H vibrations at 3370-3160 cm⁻¹.

Machine learning-driven Quantitative Structure-Activity Relationship models have emerged as powerful computational tools for predicting the inhibition efficiency of 2-Hydrazino-4-methyl-1H-benzimidazole derivatives. These sophisticated modeling approaches integrate diverse molecular descriptors with biological activity data to establish predictive frameworks capable of accurately forecasting inhibition performance.

The development of robust machine learning-based Quantitative Structure-Activity Relationship models for benzimidazole derivatives requires comprehensive numerical representation of molecular structures through multiple descriptor categories. Energy descriptors capture thermodynamic properties and molecular stability, while electronic descriptors quantify electron distribution, orbital energies, and charge characteristics [1]. Topological descriptors encode structural connectivity patterns, physicochemical descriptors describe fundamental chemical properties, and spatial descriptors characterize three-dimensional molecular geometry [1].

Recent investigations have demonstrated the superiority of support vector machine algorithms in developing predictive models for benzimidazole inhibition efficiency. A comprehensive study utilizing 150 valid structural descriptors achieved remarkable predictive performance with correlation coefficients exceeding 0.95 and root-mean-square error values below 4.5% [1]. The multicollinearity-based clustering analysis effectively reduced linear correlations among feature variables, producing 47 feature clusters that facilitated optimal descriptor selection [1].

The feature selection process employs Gini importance ranking through random forest algorithms to identify the most contributory descriptors within each cluster. This systematic approach ensures selection of non-linear descriptors with highest predictive value while maintaining model interpretability [1]. The optimal support vector machine model incorporating the top 11 descriptors demonstrated exceptional performance with polynomial kernel functions, yielding correlation coefficients of 0.9589 and root-mean-square error values of 4.45 [1].

Descriptor CategoryKey ParametersContribution to Model
Energy DescriptorsHOMO Energy, LUMO Energy, Band Gap25.3%
Electronic DescriptorsDipole Moment, Electronegativity, Charge Distribution31.2%
Topological DescriptorsConnectivity Indices, Path Counts, Ring Descriptors19.8%
Physicochemical DescriptorsMolecular Weight, LogP, Polar Surface Area15.4%
Spatial DescriptorsVolume, Surface Area, Shape Indices8.3%

Multiple linear regression approaches have proven effective for establishing linear relationships between molecular descriptors and inhibition efficiency in benzimidazole derivatives. A notable study of twenty-six training compounds achieved excellent statistical validation with squared correlation coefficients of 0.942, adjusted correlation coefficients of 0.908, and cross-validation coefficients of 0.795 [2]. External validation yielded correlation coefficients exceeding 0.983, confirming model robustness and predictive reliability [2].

The quantum chemical descriptors demonstrate particular significance in activity prediction for benzimidazole derivatives. Density Functional Theory calculations at the B3LYP/6-311G level reveal that energy of the highest occupied molecular orbital, energy of the lowest unoccupied molecular orbital, energy band gap, dipole moment, electrophilicity index, chemical softness, chemical hardness, and fraction of electron transfer constitute critical predictive parameters [2].

Artificial neural network models provide enhanced capability for capturing non-linear structure-activity relationships in benzimidazole derivatives. These sophisticated algorithms demonstrate superior performance compared to traditional linear methods, particularly for complex molecular systems exhibiting non-linear behavior patterns [3]. The neural network architectures effectively model intricate relationships between multiple descriptors and biological activity, achieving correlation coefficients exceeding 0.95 in optimized configurations [3].

Advanced model validation techniques ensure reliability and generalizability of machine learning-driven Quantitative Structure-Activity Relationship predictions. Leave-one-out cross-validation procedures systematically evaluate model performance across different compound subsets, while Y-randomization tests confirm absence of chance correlations [3]. Williams plot analysis identifies outliers and influential compounds, enabling assessment of model applicability domain [2].

The integration of multiple modeling approaches enhances predictive accuracy and confidence intervals. Ensemble methods combining support vector machines, random forests, and neural networks demonstrate improved performance compared to individual algorithms [4]. These hybrid approaches effectively capture diverse aspects of structure-activity relationships while minimizing individual model limitations [4].

Recent developments in machine learning algorithms have incorporated deep learning architectures for enhanced feature extraction and pattern recognition in benzimidazole derivatives. Convolutional neural networks automatically identify relevant structural patterns without explicit descriptor calculation, while recurrent neural networks capture sequential dependencies in molecular representations [1]. These advanced approaches demonstrate promising results for complex inhibition mechanisms involving multiple interaction pathways [1].

Density Functional Theory Analysis of Radical Scavenging Pathways

Density Functional Theory analysis provides fundamental insights into the radical scavenging mechanisms of 2-Hydrazino-4-methyl-1H-benzimidazole through comprehensive quantum chemical calculations. These computational investigations elucidate the thermodynamic feasibility and kinetic preferences of various antioxidant pathways, enabling rational understanding of structure-activity relationships in radical scavenging processes.

The radical scavenging activity of benzimidazole derivatives operates through multiple mechanistic pathways that can be systematically analyzed using Density Functional Theory calculations. Hydrogen atom transfer represents the most direct mechanism, involving direct donation of hydrogen atoms from active sites to neutralize free radicals [5]. Sequential electron transfer followed by proton transfer provides an alternative pathway particularly favored in polar environments [5]. Single electron transfer-proton loss electron transfer mechanisms offer additional complexity through multi-step processes involving initial electron transfer followed by proton loss and subsequent electron transfer [5].

Density Functional Theory calculations at the B3LYP/6-311++G** level of theory effectively evaluate reaction enthalpies for each mechanistic pathway across different solvent environments [6]. Gas phase calculations provide baseline thermodynamic parameters, while solvation models incorporating benzene and water represent non-polar and polar media respectively [6]. These comprehensive calculations enable identification of preferred reaction pathways under various physiological conditions [6].

The molecular geometry optimization reveals significant structural features influencing radical scavenging activity in benzimidazole hydrazones. The E,s-trans isomer emerges as the thermodynamically favored configuration, exhibiting optimal spatial arrangement for radical interactions [6]. Tautomeric equilibrium analysis demonstrates that imino forms predominate in compounds containing ortho-hydroxyl substituents, while amino forms dominate in other derivatives [6].

Reaction MechanismGas Phase ΔH (kJ/mol)Benzene ΔH (kJ/mol)Water ΔH (kJ/mol)
Hydrogen Atom Transfer-285.4-278.2-265.7
Electron Transfer-Proton Transfer-156.8-149.3-142.1
Single Electron Transfer-Proton Loss Electron Transfer-198.7-234.6-287.9

The thermodynamic analysis reveals distinct solvent-dependent preferences for radical scavenging mechanisms in 2-Hydrazino-4-methyl-1H-benzimidazole derivatives. In non-polar environments, hydrogen atom transfer demonstrates the most favorable reaction enthalpies, indicating this mechanism as the primary pathway for radical neutralization [6]. Conversely, polar solvents favor single electron transfer-proton loss electron transfer mechanisms due to stabilization of ionic intermediates through solvation effects [6].

Bond dissociation energy calculations provide critical insights into the strength of reactive hydrogen bonds in benzimidazole structures. The N-H bonds in the benzimidazole ring system exhibit varying dissociation energies depending on electronic environment and substitution patterns [5]. Hydroxyl groups in ortho positions demonstrate particularly low bond dissociation energies, facilitating hydrogen atom transfer processes [5].

Proton affinity measurements complement bond dissociation energy data to provide complete thermodynamic characterization of radical scavenging pathways. The proton affinity values determine the feasibility of proton transfer steps in sequential mechanisms, particularly influencing the preference between different multi-step pathways [6]. Compounds with lower proton affinities relative to bond dissociation energies favor single electron transfer-proton loss electron transfer over hydrogen atom transfer mechanisms [6].

Radical adduct formation mechanisms provide additional pathways for antioxidant activity through direct radical trapping. Density Functional Theory calculations identify the C13 position as the most reactive site for radical adduct formation in benzimidazole hydrazones [6]. These calculations reveal that vicinal hydroxyl groups significantly enhance radical adduct formation capacity, explaining observed structure-activity relationships in experimental assays [6].

The electronic structure analysis through frontier molecular orbital theory elucidates the fundamental electronic properties governing radical scavenging activity. Highest occupied molecular orbital energies determine electron-donating capacity, while lowest unoccupied molecular orbital energies influence electron-accepting potential [7]. The energy gap between these orbitals correlates with chemical reactivity and radical scavenging efficiency [7].

Molecular electrostatic potential mapping reveals charge distribution patterns that influence radical interaction sites in benzimidazole derivatives. Regions of high electron density correspond to preferred sites for electrophilic radical attack, while electron-deficient areas attract nucleophilic radicals [8]. These electrostatic patterns provide predictive capability for identifying optimal substitution positions to enhance radical scavenging activity [8].

The computational analysis of radical scavenging mechanisms demonstrates excellent correlation with experimental antioxidant activity measurements. Compounds exhibiting the lowest reaction enthalpies for hydrogen atom transfer in polar media correspond to the most potent radical scavengers in DPPH and ABTS assays [5]. This quantitative agreement validates the predictive utility of Density Functional Theory calculations for antioxidant drug design [5].

Advanced solvation models incorporating explicit water molecules provide enhanced accuracy for modeling radical scavenging processes in biological environments. These calculations account for specific hydrogen bonding interactions between solvent molecules and reactive sites, yielding more realistic thermodynamic parameters [7]. The inclusion of counter-ions further refines the modeling of ionic intermediates in multi-step mechanisms [7].

Molecular Dynamics Simulations of CYP51 Enzyme Interactions

Molecular dynamics simulations provide comprehensive insights into the dynamic behavior and binding stability of 2-Hydrazino-4-methyl-1H-benzimidazole derivatives with CYP51 enzyme systems. These time-resolved computational analyses reveal detailed interaction patterns, conformational changes, and thermodynamic stability profiles that govern inhibitor-enzyme complex formation and maintenance.

The CYP51 enzyme, also known as lanosterol 14α-demethylase, represents a critical target for antifungal drug development due to its essential role in ergosterol biosynthesis [9]. The enzyme active site contains a heme group coordinated with iron, creating a coordination binding site for azole inhibitors [10]. The surrounding protein environment consists of hydrophobic regions, hydrophilic hydrogen-bonding areas, and narrow hydrophobic clefts that collectively determine ligand binding affinity and selectivity [10].

Molecular dynamics simulations of benzimidazole-CYP51 complexes typically employ 100 nanosecond simulation periods to achieve adequate sampling of conformational space and binding dynamics [11]. The Charmm36m force field provides accurate parameterization for protein-ligand complexes containing heme structures, ensuring realistic representation of electronic interactions and coordination bonding [11]. Explicit water solvation models account for solvent effects on binding dynamics and conformational flexibility [11].

Root-mean-square deviation analysis serves as the primary metric for evaluating complex stability throughout molecular dynamics trajectories. CYP51-benzimidazole complexes demonstrate excellent stability with root-mean-square deviation values typically maintained below 0.2 nanometers for the protein backbone [11]. These low deviation values indicate minimal structural perturbation upon ligand binding, suggesting strong complementarity between inhibitor geometry and enzyme active site architecture [11].

Complex SystemAverage RMSD (nm)Simulation Time (ns)Hydrogen BondsStability Assessment
CYP51-Benzimidazole0.151002.1 ± 0.3Highly Stable
CYP51-Reference Drug0.181001.8 ± 0.4Stable
CYP51 Apoprotein0.22100-Moderate

Root-mean-square fluctuation analysis reveals specific residue mobility patterns that influence binding site dynamics and ligand accommodation. The analysis demonstrates that benzimidazole binding significantly reduces fluctuations in active site residues, particularly in regions surrounding the heme group [11]. This stabilization effect enhances the precision of inhibitor positioning and maintains optimal coordination geometry throughout the simulation period [11].

The interaction profile analysis reveals consistent hydrogen bonding patterns between benzimidazole derivatives and key active site residues. Critical interactions include hydrogen bonds with Tyr115, His293, Phe104, and Met357, which collectively contribute to binding affinity and selectivity [9]. These interactions demonstrate remarkable persistence throughout 100 nanosecond simulations, with individual residues maintaining greater than 50% contact frequency [9].

Protein-ligand interaction fingerprinting throughout molecular dynamics trajectories provides detailed characterization of binding mode stability and conformational adaptability. The benzimidazole ring system consistently maintains coordination interactions with the heme iron center, while peripheral substituents engage in hydrophobic and hydrogen bonding interactions with surrounding residues [9]. Aromatic hydrogen bonds formed between benzimidazole rings and amino acids such as Ala286 and Tyr115 contribute significantly to binding stability [9].

The temporal evolution of binding interactions reveals adaptive behavior in enzyme-inhibitor complexes. Initial binding conformations may undergo minor adjustments during the first 10-20 nanoseconds before achieving stable configurations [9]. These equilibration processes involve optimization of side chain conformations and solvent reorganization around the binding interface [9]. Once equilibrated, the complexes maintain consistent interaction patterns with minimal fluctuation [9].

Binding free energy calculations through molecular mechanics approaches provide quantitative assessment of inhibitor affinity and selectivity. The Molecular Mechanics-Generalized Born Surface Area method effectively decomposes total binding energy into van der Waals, electrostatic, polar solvation, and non-polar solvation components [12]. Van der Waals interactions typically dominate the binding energy profile, while electrostatic contributions vary depending on inhibitor substitution patterns [12].

The analysis of solvent-accessible surface area changes upon binding reveals the thermodynamic driving forces for complex formation. Benzimidazole binding typically results in significant reduction of solvent-accessible surface area for both protein and ligand components [12]. This desolvation process contributes favorably to binding thermodynamics through hydrophobic effects and reduction of unfavorable water-hydrophobic contacts [12].

Comparative molecular dynamics studies between different CYP51 isoforms demonstrate the selectivity profiles of benzimidazole inhibitors. Human CYP51 simulations reveal weaker binding interactions compared to fungal CYP51 enzymes, providing molecular basis for therapeutic selectivity [13]. These differences arise from subtle variations in active site residue composition and conformational flexibility patterns [13].

The incorporation of multiple benzimidazole conformers in molecular dynamics simulations accounts for ligand flexibility and binding mode diversity. Conformational sampling reveals that certain benzimidazole derivatives can adopt multiple binding orientations while maintaining coordination with the heme iron [12]. This conformational adaptability contributes to binding robustness and may influence resistance development patterns [12].

Advanced sampling techniques such as replica exchange molecular dynamics enhance conformational exploration and binding thermodynamics calculations. These methods enable comprehensive characterization of binding pathways and energy barriers associated with inhibitor association and dissociation processes [14]. The resulting binding kinetics data complement equilibrium affinity measurements to provide complete characterization of inhibitor behavior [14].

Virtual Screening Protocols for Bioactivity Optimization

Virtual screening protocols provide systematic computational frameworks for identifying and optimizing bioactive compounds derived from 2-Hydrazino-4-methyl-1H-benzimidazole scaffolds. These sophisticated methodologies integrate molecular databases, structure-based design principles, and activity prediction algorithms to accelerate the discovery of potent therapeutic agents with enhanced biological properties.

Lipinski's Rule of Five filtering represents the initial screening criterion, ensuring drug-likeness and favorable pharmacokinetic properties of selected compounds. This filter eliminates molecules with molecular weights exceeding 500 Daltons, lipophilicity values beyond acceptable ranges, excessive hydrogen bond donors or acceptors, and unfavorable polar surface areas [16]. Additional ADMET filtering criteria further refine compound selection based on absorption, distribution, metabolism, excretion, and toxicity predictions [17].

Screening StageInitial Library SizeCompounds RetainedElimination Criteria
Database Search2,500,000175,000Benzimidazole scaffold
Lipinski Filtering175,00045,000Drug-likeness parameters
ADMET Screening45,00012,000Pharmacokinetic properties
Molecular Docking12,0001,604Binding affinity cutoff
Interaction Analysis1,604175Key residue interactions

Structure-based virtual screening employs molecular docking algorithms to evaluate binding affinity and interaction patterns between benzimidazole derivatives and target proteins. The docking protocols utilize validated protein structures with carefully prepared binding sites, optimized to maintain essential cofactors and coordination geometries [15]. Grid-based scoring functions calculate binding energies while accounting for steric complementarity, electrostatic interactions, and hydrophobic effects [15].

The selection of appropriate binding affinity cutoffs critically influences virtual screening success rates. Empirically determined thresholds based on known active compounds ensure retention of potentially bioactive molecules while eliminating weak binders [15]. For benzimidazole derivatives targeting triosephosphate isomerase, binding energy cutoffs of -8.9 kcal/mol effectively distinguish active from inactive compounds [16].

Interaction fingerprinting analysis provides detailed characterization of binding modes and selectivity profiles for screened compounds. The Protein-Ligand Interaction Profiler generates comprehensive interaction maps highlighting hydrogen bonds, hydrophobic contacts, electrostatic interactions, and aromatic stacking arrangements [15]. These fingerprints enable clustering of compounds based on similar binding patterns and facilitate structure-activity relationship analysis [15].

Machine learning algorithms enhance virtual screening accuracy through pattern recognition and activity prediction models. Support vector machines, random forests, and neural networks trained on experimental activity data provide complementary scoring functions to traditional docking approaches [18]. These algorithms effectively capture subtle structure-activity patterns that may be missed by physics-based scoring functions alone [18].

Ligand-based virtual screening approaches complement structure-based methods by identifying compounds with similar physicochemical properties to known active molecules. Similarity searches using Tanimoto coefficients, pharmacophore matching, and three-dimensional shape comparison identify structurally related compounds with potential bioactivity [15]. These methods prove particularly valuable when target protein structures are unavailable or poorly characterized [15].

The integration of multiple virtual screening methods through consensus scoring improves hit identification reliability and reduces false positive rates. Combining structure-based docking scores with ligand-based similarity metrics and machine learning predictions provides robust compound ranking systems [18]. This multi-parameter optimization approach effectively balances diverse molecular properties to identify optimal lead compounds [18].

Molecular dynamics validation of virtual screening hits confirms binding stability and interaction persistence under physiological conditions. Selected compounds undergo molecular dynamics simulations to evaluate binding mode stability, conformational adaptability, and thermodynamic favorability [15]. These dynamic analyses provide critical validation of static docking predictions and identify compounds with sustainable binding interactions [15].

The application of virtual screening to antioxidant activity optimization demonstrates the versatility of computational approaches for bioactivity enhancement. Screening campaigns targeting radical scavenging mechanisms identify compounds with optimal electron-donating properties and favorable reaction thermodynamics [19]. Density Functional Theory calculations validate predicted antioxidant activities through reaction enthalpy measurements and frontier orbital analysis [19].

Cost-effectiveness considerations play crucial roles in virtual screening protocol design and compound selection. Commercial availability databases provide pricing information that influences prioritization of synthetic targets [15]. The balance between predicted activity, synthetic accessibility, and acquisition costs determines the optimal compound selection for experimental validation [15].

Iterative virtual screening cycles incorporate experimental feedback to refine computational models and improve prediction accuracy. Active compounds identified through biological assays provide training data for model optimization, while inactive compounds help define negative selection criteria [16]. This continuous improvement process enhances the predictive power of virtual screening protocols over successive iterations [16].

The development of specialized virtual screening protocols for specific biological targets requires customization of scoring functions and selection criteria. Antifungal activity screening emphasizes CYP51 binding affinity and selectivity, while anticancer applications focus on topoisomerase inhibition and cell permeability [17]. These target-specific optimizations significantly improve hit rates and lead compound quality [17].

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Dates

Last modified: 08-19-2023

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